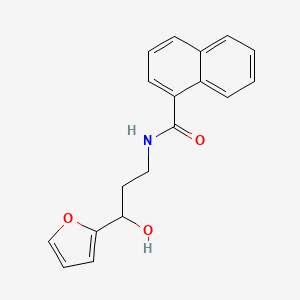

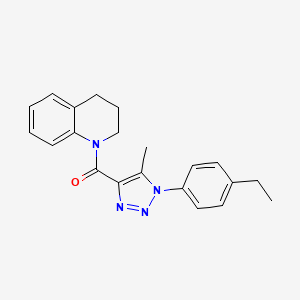

![molecular formula C22H17N3O4 B2528656 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428359-82-3](/img/structure/B2528656.png)

5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives, as seen in the provided papers, involves multi-step reactions that include the formation of Schiff bases, condensation reactions, and the use of catalysts such as K2CO3 and CAN catalyst. For example, the synthesis of novel pyrazole derivatives involves elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . Similarly, the synthesis of isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles involves the reaction of amino-ethanones with o-aminophenol . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies, which provide detailed information about the crystal system, space group, and conformation of the molecule . The dihedral angles between rings and the presence of intramolecular hydrogen bonds and π-π stacking interactions contribute to the stability and packing of the molecules in the crystal lattice. These techniques would be essential in analyzing the molecular structure of "5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the functional groups attached to the core structure. The papers suggest that these compounds can participate in various chemical reactions, including condensation to form Schiff bases . The presence of electron-donating and electron-withdrawing groups can also affect the reactivity of the compounds in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the solubility, melting point, and thermal stability of the compound . The papers also discuss the use of DFT and thermal analysis to study the electronic structures and thermal decomposition of these compounds, which would be relevant for understanding the properties of the compound . Additionally, the antimicrobial, antioxidant, and larvicidal activities of similar compounds suggest potential biological applications .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anti-inflammatory Activities : Compounds bearing pyrazole derivatives, similar in structure to the target compound, have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. For instance, 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrated potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria and showed significant anti-inflammatory properties (Kendre et al., 2013).

Antibacterial Agents : Novel analogs with a pyrazol-5-one structure have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).

Anti-diabetic Studies : Benzimidazole-pyrazoline hybrid molecules have been studied for their anti-diabetic potential by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in the development of anti-diabetic medications (Ibraheem et al., 2020).

Herbicidal Activity : Pyrazole benzophenone derivatives have been synthesized and shown to exhibit herbicidal activity, indicating potential use in agricultural research for weed control (Fu et al., 2017).

Antimicrobial and Anti-tubercular Activities : Novel benzimidazole–oxadiazole hybrid molecules were synthesized and displayed potent antimicrobial and anti-tubercular activities, suggesting their use in combating infectious diseases (Shruthi et al., 2016).

Structural and Physicochemical Studies

Structural Elucidation : X-ray crystallography and other spectral analyses have been employed to elucidate the structures of novel pyrazole derivatives, providing insights into the relationship between structure and activity (Naveen et al., 2018).

Photophysical and Chemosensory Applications : Synthesized pyrazoline derivatives have been explored for their photophysical properties and potential as fluorescent chemosensors for metal ion detection, which could have implications in environmental monitoring and biochemistry (Khan, 2020).

properties

IUPAC Name |

5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-14-4-2-3-5-16(14)17-11-18-22(27)24(8-9-25(18)23-17)12-19(26)15-6-7-20-21(10-15)29-13-28-20/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMMCSSQHVRYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

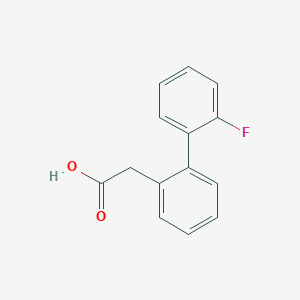

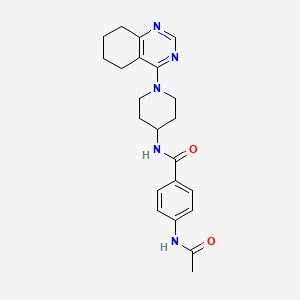

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)

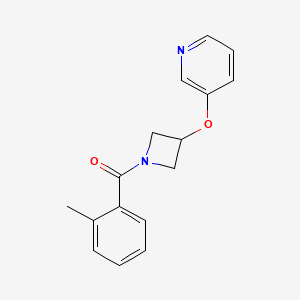

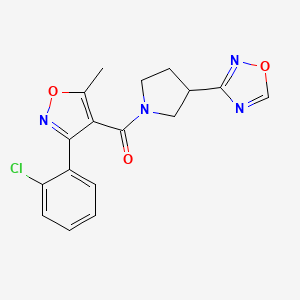

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)

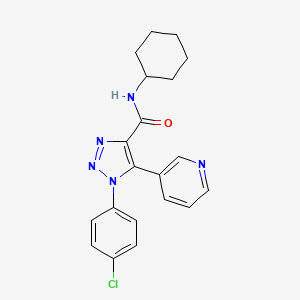

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)

![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)